molecular formula C5H14ClNO2S B1423034 1-(Ethanesulfonyl)propan-2-amine hydrochloride CAS No. 1158485-36-9

1-(Ethanesulfonyl)propan-2-amine hydrochloride

Cat. No. B1423034
M. Wt: 187.69 g/mol
InChI Key: MGVGIPQKHLQWDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Ethanesulfonyl)propan-2-amine hydrochloride is an organic compound with the CAS number 1158485-36-9 . It has a molecular weight of 187.69 . The compound appears as a powder and is typically stored at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 1-ethylsulfonylpropan-2-amine hydrochloride . Its InChI code is 1S/C5H13NO2S.ClH/c1-3-9(7,8)4-5(2)6;/h5H,3-4,6H2,1-2H3;1H . The SMILES representation is CCS(=O)(=O)CC©N.Cl .


Physical And Chemical Properties Analysis

1-(Ethanesulfonyl)propan-2-amine hydrochloride is a powder . It has a molecular weight of 187.69 . The compound is typically stored at room temperature .

Scientific Research Applications

Ferrate(VI) and Ferrate(V) Oxidation of Organic Compounds

Ferrate(VI) and Ferrate(V) are potent oxidizing agents used in the oxidation of a wide range of organic compounds, including organosulfur compounds, amines, and pharmaceuticals. The kinetics and mechanisms of these reactions have been critically assessed, revealing that these reactions usually exhibit pH-dependent kinetics with ferrate oxidation generally proceeding through electron transfer steps. This research has implications for understanding the environmental fate of contaminants and the design of treatment processes for polluted waters (Sharma, 2013).

Computational Modeling of CO2 Capture

Amines, including ethanesulfonyl derivatives, play a crucial role in carbon capture technology. Computational methods have been used to study reactions between carbon dioxide and aqueous organic amines, providing insights into the most appropriate computational methods, the expected performance, and method limitations. This research supports the development of more efficient carbon capture agents, highlighting the significance of amines in mitigating climate change impacts (Yang et al., 2017).

Plasma Methods for Biomolecule Immobilization

Plasma surface treatments and plasma polymerization create surfaces with reactive chemical groups, including amine groups, useful for the covalent immobilization of biomolecules. These surfaces have applications in bio-interface technologies, although the stability of these amine groups can be affected by aging and environmental factors. This work is significant for biomedical engineering and the development of materials for medical devices (Siow et al., 2006).

Carbohydrate Polymers as Corrosion Inhibitors

Carbohydrate polymers and their derivatives, which may contain free amine and hydroxyl groups, have been explored for their potential as corrosion inhibitors for metal substrates. The review of these applications demonstrates the utility of these biopolymers in materials science, especially in protecting metals from corrosion, thus extending their usability and life in various industrial applications (Umoren & Eduok, 2016).

Interactions of Metal Ions with Chitosan-Based Sorbents

The chelation of metal ions by chitosan, which contains amine groups, demonstrates the utility of amine-functionalized materials in environmental remediation, particularly in the removal of heavy metals from wastewater. This review highlights the importance of structural parameters of chitosan in influencing its sorption performance and suggests directions for the development of more effective chitosan derivatives for water treatment applications (Guibal, 2004).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-ethylsulfonylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2S.ClH/c1-3-9(7,8)4-5(2)6;/h5H,3-4,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVGIPQKHLQWDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CC(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Ethanesulfonyl)propan-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Ethanesulfonyl)propan-2-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(Ethanesulfonyl)propan-2-amine hydrochloride
Reactant of Route 3
1-(Ethanesulfonyl)propan-2-amine hydrochloride
Reactant of Route 4
1-(Ethanesulfonyl)propan-2-amine hydrochloride
Reactant of Route 5
1-(Ethanesulfonyl)propan-2-amine hydrochloride
Reactant of Route 6
1-(Ethanesulfonyl)propan-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.